molecular formula C15H20N2O5 B499023 [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid CAS No. 1033600-34-8

[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No.: B499023
CAS No.: 1033600-34-8
M. Wt: 308.33g/mol
InChI Key: NDHQXIIVAUUZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid is an organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,4-dimethoxybenzyl group.

    Acetylation: The final step involves the acetylation of the piperazine derivative with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ketone group in the piperazine ring can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness:

  • The presence of the acetic acid moiety in [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid may confer unique properties in terms of solubility, reactivity, and biological activity compared to its analogs with different carboxylic acid groups.

Properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-11-4-3-10(13(7-11)22-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHQXIIVAUUZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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